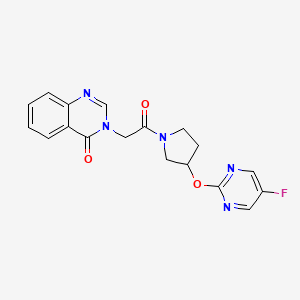

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

The compound 3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a pyrrolidine ring connected via a 2-oxoethyl linker. The pyrrolidine moiety is further functionalized with a 5-fluoropyrimidin-2-yloxy group.

Properties

IUPAC Name |

3-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O3/c19-12-7-20-18(21-8-12)27-13-5-6-23(9-13)16(25)10-24-11-22-15-4-2-1-3-14(15)17(24)26/h1-4,7-8,11,13H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFRUJCPFUQHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: : Initial synthesis might involve 5-fluoropyrimidine and quinazolin-4-one derivatives as core structures.

Coupling Reactions: : Key intermediates can be synthesized through coupling reactions, using reagents like N,N′-dicyclohexylcarbodiimide (DCC) for amide formation.

Cyclization: : Formation of the pyrrolidinyl ring system can be achieved via cyclization reactions, potentially using palladium-catalyzed conditions.

Industrial Production Methods:

Scale-up involves optimizing reaction conditions for yield and purity. Typical industrial methods include:

High-pressure reactors: : For the coupling steps to ensure maximum efficiency.

Continuous flow synthesis: : For streamlined production, improving reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : Undergoes oxidation reactions to form quinone-like structures.

Reduction: : Can be reduced to yield tetrahydroquinazoline derivatives.

Substitution: : Substitution at the pyrimidine ring, particularly involving halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Using electrophiles like halogens and nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: : Quinone and related ketone derivatives.

Reduction: : Tetrahydroquinazoline derivatives.

Substitution: : Functionalized pyrimidine rings with various substituents.

Scientific Research Applications

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one shows potential in various fields:

Chemistry: : As a reactive intermediate for synthesizing more complex molecules.

Biology: : Studied for its interaction with biological macromolecules.

Medicine: : Investigated as a potential therapeutic agent, particularly in anticancer and antiviral research.

Industry: : Used as a building block for manufacturing advanced materials and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: : Inhibits enzymes involved in nucleotide synthesis and DNA replication.

Receptor Binding: : Potential binding to receptors influencing cell signaling pathways.

Pathway Modulation: : Modulates specific biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Quinazolin-4(3H)-one derivatives are widely studied due to their structural versatility. Below is a comparative analysis of the target compound with key analogues:

Table 1: Structural and Functional Comparison of Quinazolin-4(3H)-one Derivatives

Key Observations:

Substituent Impact: The target compound’s 5-fluoropyrimidin-2-yl group may improve metabolic stability and target binding compared to non-fluorinated analogues (e.g., compounds in with trifluoromethylphenyl groups) .

The fluoropyrimidine group could mimic ATP-binding motifs in kinase domains . Anti-inflammatory activity is less likely compared to oxadiazole-thiazolidinone hybrids (), which rely on specific heterocyclic pharmacophores .

Characterization:

- Spectroscopic data (IR, NMR, MS) for the target compound would align with trends observed in and : IR: Peaks for C=O (quinazolinone, ~1700 cm⁻¹) and C-F (fluoropyrimidine, ~1250 cm⁻¹). NMR: Distinct shifts for pyrrolidinyl protons (~3.0–4.0 ppm) and fluoropyrimidine aromatic protons (~8.0–9.0 ppm) .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The fluoropyrimidine group may reduce logP compared to chlorophenyl or trifluoromethylphenyl analogues (), enhancing aqueous solubility .

Q & A

Q. What are the key steps in synthesizing 3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how is reaction progress monitored?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and coupling. For example:

- Step 1 : Formation of the pyrrolidin-1-yl intermediate via substitution of 5-fluoropyrimidin-2-yloxy groups.

- Step 2 : Coupling the intermediate with a quinazolin-4(3H)-one derivative using a carbonyl-containing linker.

Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation and completion. Final purification employs recrystallization or column chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound, and what spectral features confirm its structure?

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., quinazolinone aromatic protons at δ 7.3–8.0 ppm and pyrrolidine methylene groups at δ 2.7–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching calculated mass within 3 ppm error) .

- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1700 cm) and C-F bonds (1100–1250 cm) .

Q. What starting materials and reagents are commonly used in its synthesis?

Key reagents include:

- 5-Fluoropyrimidin-2-ol : For introducing the fluorinated pyrimidine moiety.

- Pyrrolidine derivatives : Functionalized with oxy or carbonyl groups for coupling.

- Quinazolin-4(3H)-one precursors : Activated with bromoethyl or acetyl groups for nucleophilic attack.

Solvents like dimethylformamide (DMF) or acetonitrile are used for polar aprotic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps in the synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves efficiency by enhancing molecular collisions .

- Catalyst screening : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) can accelerate coupling reactions.

- Solvent optimization : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) stabilize intermediates and reduce side reactions .

Q. How should researchers address contradictory biological activity data in different assay systems?

- Orthogonal assays : Validate results using multiple methods (e.g., enzyme inhibition assays vs. cell-based viability tests) to rule out assay-specific artifacts .

- Dose-response studies : Confirm activity across a concentration gradient (e.g., IC values in nM–µM ranges) to assess potency thresholds.

- Molecular docking : Compare binding poses in target protein structures (e.g., kinase domains) to rationalize discrepancies between in vitro and in silico results .

Q. What strategies resolve challenges in spectral interpretation for structurally similar impurities?

- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to distinguish regioisomers (e.g., differentiating quinazolinone C-2 vs. C-4 substituents) .

- Tandem mass spectrometry (MS/MS) : Fragment ion patterns identify impurities (e.g., loss of pyrrolidinyl or fluoropyrimidine groups).

- Spiking experiments : Co-inject suspected impurities (synthesized separately) to confirm retention times in HPLC .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS.

- CYP450 inhibition studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4/5) .

- Stable isotope labeling : Track metabolites using - or -labeled analogs for precise identification .

Q. What methods mitigate poor solubility in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

Analytical and Data Analysis Questions

Q. How should researchers handle conflicting cytotoxicity data between cancer cell lines?

- Mechanistic profiling : Compare gene expression (RNA-seq) or protein activation (western blot) in sensitive vs. resistant cell lines to identify resistance pathways.

- Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) to uncover context-dependent effects .

- Pharmacokinetic modeling : Correlate intracellular drug concentrations (measured via LC-MS) with cytotoxicity to validate target engagement .

Q. What computational tools predict the compound’s reactivity in novel reaction conditions?

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic attack on carbonyl groups).

- Retrosynthetic software : Tools like Synthia™ propose alternative synthetic routes based on existing literature precedents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.